Cas no 2764732-44-5 (1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene)

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 2764732-44-5
- 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene
- MFCD34757007
-
- インチ: 1S/C14H12BrFO/c1-10-7-8-12(13(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChIKey: PABDTBIOHGBFGR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C)C=CC=1OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 294.00556g/mol
- どういたいしつりょう: 294.00556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 9.2Ų
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022K03-500mg |
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene |
2764732-44-5 | 500mg |
$442.00 | 2023-12-14 | ||
abcr | AB607108-5g |
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene; . |
2764732-44-5 | 5g |
€1780.00 | 2024-07-19 | ||
Aaron | AR022K03-1g |
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene |
2764732-44-5 | 1g |
$589.00 | 2023-12-14 | ||
abcr | AB607108-250mg |
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene; . |
2764732-44-5 | 250mg |
€294.10 | 2024-07-19 | ||
abcr | AB607108-1g |
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene; . |
2764732-44-5 | 1g |
€536.30 | 2024-07-19 |
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Wei Chen Nanoscale, 2015,7, 6957-6990
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzeneに関する追加情報
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene: A Comprehensive Overview
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is a highly specialized organic compound with the CAS number 2764732-44-5. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in various fields of research and industrial applications.
The synthesis of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, ensuring high yield and purity. The compound is often synthesized via nucleophilic aromatic substitution or through coupling reactions, depending on the specific substituent placement and desired stereochemistry. These methods have been refined to minimize byproducts and improve the overall efficiency of the synthesis.
One of the most notable features of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is its reactivity under various chemical conditions. The presence of electron-withdrawing groups such as bromine and fluorine enhances the electrophilic aromatic substitution reactivity, while the benzyloxy group introduces steric hindrance and directs incoming nucleophiles to specific positions on the ring. This unique balance of electronic and steric effects makes the compound an ideal substrate for exploring reaction mechanisms in heterocyclic chemistry and medicinal chemistry.
Recent studies have highlighted the potential of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene in drug discovery programs. Its structure serves as a scaffold for developing bioactive molecules with potential applications in oncology, neurodegenerative diseases, and infectious diseases. For instance, researchers have utilized this compound as a precursor for synthesizing analogs with improved pharmacokinetic profiles and enhanced biological activity. These findings underscore its importance in contemporary medicinal chemistry research.
In addition to its role in drug discovery, 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene has found applications in materials science. Its ability to undergo polymerization under specific conditions makes it a candidate for developing advanced materials with tailored properties. Recent investigations have explored its use in constructing stimuli-responsive polymers and functional coatings, which could find applications in sensors, drug delivery systems, and electronic devices.
The physical and chemical properties of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene have been extensively studied to understand its behavior under different environmental conditions. For example, its solubility in various solvents, thermal stability, and spectral characteristics (UV-vis, IR, NMR) have been documented in recent research papers. These studies provide valuable insights into its handling, storage, and compatibility with other chemicals.
From an environmental perspective, the biodegradation and toxicity profiles of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene are critical considerations for its safe use and disposal. Recent eco-toxicological studies have assessed its impact on aquatic organisms and soil microorganisms. These findings emphasize the need for responsible handling practices to minimize ecological risks associated with this compound.
In conclusion, 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is a versatile compound with significant potential across multiple disciplines. Its unique structure, reactivity, and functional versatility make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing scientific knowledge will undoubtedly expand further.
2764732-44-5 (1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene) 関連製品
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)
- 41720-98-3((2R)-2-methylpyrrolidine)
- 13942-05-7(4-Benzamido-cyclohexanone)
